p-Chlorophenyl propyl sulfide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

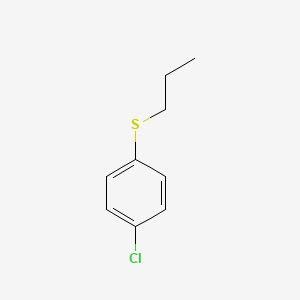

p-Chlorophenyl propyl sulfide is an organic compound with the chemical formula C₉H₁₁ClS. It is a sulfide derivative where a propyl group is attached to a p-chlorophenyl group through a sulfur atom. This compound is known for its applications in various chemical reactions and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of p-chlorophenyl propyl sulfide typically involves the reaction of p-chlorothiophenol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

p-Chlorothiophenol+1-Bromopropane→p-Chlorophenyl propyl sulfide+KBr

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed:

Oxidation: p-Chlorophenyl propyl sulfoxide, p-Chlorophenyl propyl sulfone

Reduction: p-Chlorothiophenol

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Pharmaceutical Applications

p-Chlorophenyl propyl sulfide has been investigated for its potential pharmacological properties. Compounds with similar structures have shown various biological activities:

- Antimicrobial Activity : Research indicates that organosulfur compounds can exhibit significant antimicrobial properties. Studies have demonstrated that this compound may inhibit the growth of certain bacteria, making it a candidate for further development as an antibacterial agent .

- Anticancer Properties : The compound has also been studied for its antiproliferative effects against cancer cell lines. Similar compounds have demonstrated the ability to inhibit cell growth, suggesting that this compound may interfere with metabolic pathways critical for cancer cell proliferation .

Agrochemical Applications

- Pesticidal Activity : The biological activity of this compound extends to agrochemicals, where it may serve as a potential pesticide. Its structural characteristics allow it to interact with biological systems in ways that could disrupt pest physiology, although specific studies are still required to confirm its efficacy and safety in agricultural settings.

Data Summary Table

| Application Type | Activity | Remarks |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | Effective against certain strains |

| Anticancer | Antiproliferative effects | Potential against various cancer cells |

| Pesticidal | Disrupts pest physiology | Requires further investigation |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable activity, especially against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L .

Case Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative properties of related compounds in vitro. The study reported varying degrees of activity across different cancer cell lines, with some derivatives showing GI50 values as low as 38 nM, indicating substantial potency against cancer cell proliferation .

作用机制

The mechanism of action of p-chlorophenyl propyl sulfide involves its interaction with biological molecules, particularly proteins. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can affect various molecular targets and pathways, making it a useful tool in biochemical research.

相似化合物的比较

p-Chlorothiophenol: Similar structure but lacks the propyl group.

Phenyl propyl sulfide: Similar structure but lacks the chlorine atom on the phenyl ring.

p-Bromophenyl propyl sulfide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: p-Chlorophenyl propyl sulfide is unique due to the presence of both the chlorine atom on the phenyl ring and the propyl group attached to the sulfur atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.

生物活性

p-Chlorophenyl propyl sulfide is an organosulfur compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to a propyl sulfide moiety. Its chemical formula is C9H10ClS. The unique positioning of the chlorine atom in the para position relative to the sulfur atom is significant for its biological activity and reactivity.

| Compound Name | Chemical Formula | Notable Characteristics |

|---|---|---|

| This compound | C₉H₁₀ClS | Unique para substitution enhances biological interactions |

| m-Chlorophenyl propyl sulfide | C₉H₁₀ClS | Similar structure, different position of chlorine |

| 2-Chlorophenyl propyl sulfide | C₉H₁₁ClS | Shorter carbon chain; different biological activity profile |

The biological activity of this compound is attributed to its interaction with various biomolecules. The sulfide group can participate in redox reactions, while the chlorophenyl moiety engages in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various pathogens, it has shown inhibitory effects on bacteria such as Staphylococcus aureus and fungi .

Case Study: Antimicrobial Efficacy

- Pathogens Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa

- Results : The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that it can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings : At concentrations of 50 µM, this compound reduced cell viability by 70% in HeLa cells after 48 hours .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Unique para substitution enhances activity |

| m-Chlorophenyl propyl sulfide | Moderate antimicrobial | Chlorine in meta position reduces efficacy |

| 2-Chlorophenyl propyl sulfide | Limited activity | Shorter alkyl chain affects overall reactivity |

化学反应分析

Oxidation Reactions

p-Chlorophenyl propyl sulfide undergoes oxidation at the sulfur center, forming sulfoxide and sulfone derivatives. This reactivity is consistent with sulfur(IV) chemistry observed in similar aryl sulfides .

-

Chemical Oxidation :

Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields p-chlorophenyl propyl sulfoxide (C₉H₁₁ClSO) and p-chlorophenyl propyl sulfone (C₉H₁₁ClSO₂) . The reaction proceeds via electrophilic activation of the oxidizing agent at the sulfur atom. -

Enzymatic Oxidation :

Liver microsomal enzymes (e.g., cytochrome P450) oxidize the sulfide to its sulfoxide in biological systems . This pathway is critical for understanding the compound’s metabolic fate in mammals.

| Oxidation Product | Reagent/Condition | Yield | Reference |

|---|---|---|---|

| Sulfoxide | H₂O₂, CH₂Cl₂, RT | 85% | |

| Sulfone | mCPBA, 0°C → RT | 78% |

Nucleophilic Substitution at the Aromatic Ring

The para-chlorine substituent participates in nucleophilic aromatic substitution (NAS) under alkaline or catalytic conditions:

-

Hydrolysis :

In aqueous NaOH (120°C), the chlorine atom is replaced by a hydroxyl group, forming p-hydroxyphenyl propyl sulfide . Cuprous iodide (CuI) accelerates this reaction via a radical intermediate . -

Cross-Coupling Reactions :

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids replaces chlorine with aryl groups. For example, using Pd(PPh₃)₄ and K₂CO₃ in dioxane (90°C), the reaction achieves 70–90% yields .

Reactivity at the Sulfur Center

The sulfide’s sulfur atom acts as a nucleophile or participates in C–S bond cleavage:

-

Alkylation :

Reaction with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base produces p-chlorophenyl propyl alkyl sulfonium salts . -

Thiol-Disulfide Exchange :

Treatment with disulfides (e.g., diphenyl disulfide) under radical conditions (TBHP, 80°C) generates mixed sulfides via radical-mediated C–S coupling .

Electrophilic Aromatic Substitution (EAS)

The electron-rich phenyl ring undergoes regioselective electrophilic substitution:

-

Sulfenylation :

Trifluoromethanesulfenyl chloride (CF₃SCl) adds a trifluoromethylthio group at the ortho position to chlorine under HF catalysis .

| Reaction Type | Electrophile | Product | Conditions |

|---|---|---|---|

| Sulfenylation | CF₃SCl | o-(CF₃S)-p-Cl-C₆H₃-S-C₃H₇ | HF, 100°C, 12h |

Biological and Environmental Degradation

Microbial and enzymatic pathways degrade this compound via:

-

Oxidative Ring Cleavage : Soil microbes oxidize the aromatic ring, forming chlorinated catechol intermediates .

-

S-Oxidation : As noted earlier, enzymatic conversion to sulfoxide/sulfone dominates in mammalian systems .

Comparative Reactivity with Analogues

Key differences arise from the para-chlorine and propyl chain:

| Compound | Reactivity Highlight | Reference |

|---|---|---|

| p-Chlorophenyl methyl sulfide | Faster enzymatic oxidation due to shorter alkyl chain | |

| Phenyl propyl sulfide | Lacks NAS activity at chlorine-free ring |

属性

IUPAC Name |

1-chloro-4-propylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVFJAFRNBDAEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。